molecular formula C13H17NO5 B12654849 2-Butoxyethyl 4-nitrobenzoate CAS No. 72241-40-8

2-Butoxyethyl 4-nitrobenzoate

Cat. No.: B12654849
CAS No.: 72241-40-8
M. Wt: 267.28 g/mol
InChI Key: ZMLRUVLQMMBFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C13H17NO5 It is a derivative of 4-nitrobenzoic acid and is characterized by the presence of a butoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature of around 80°C under an inert atmosphere like argon to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous flow systems. These systems allow for better control over reaction conditions, leading to higher yields and selectivity. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been shown to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and a Pd/C catalyst. The reaction is typically carried out at elevated temperatures and pressures.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Reduction: The major product formed is 2-butoxyethyl 4-aminobenzoate.

    Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

2-Butoxyethyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butoxyethyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. This interaction can affect various biochemical pathways, including those involved in pain relief and anesthesia .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: Similar in structure but with an ethyl group instead of a butoxyethyl group.

    Methyl 4-nitrobenzoate: Contains a methyl group instead of a butoxyethyl group.

    Butyl 4-nitrobenzoate: Contains a butyl group instead of a butoxyethyl group.

Uniqueness

2-Butoxyethyl 4-nitrobenzoate is unique due to the presence of the butoxyethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the butoxyethyl group provides distinct advantages over other similar compounds .

Properties

CAS No.

72241-40-8

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-butoxyethyl 4-nitrobenzoate

InChI

InChI=1S/C13H17NO5/c1-2-3-8-18-9-10-19-13(15)11-4-6-12(7-5-11)14(16)17/h4-7H,2-3,8-10H2,1H3

InChI Key

ZMLRUVLQMMBFMO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.